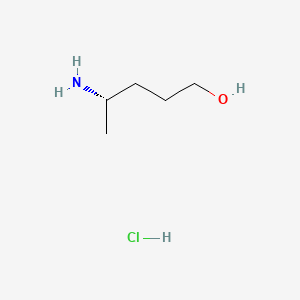
(S)-4-Aminopentan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Aminopentan-1-ol hydrochloride is a chiral amine compound with significant applications in various fields, including organic synthesis and pharmaceuticals. The compound is characterized by the presence of an amino group and a hydroxyl group on a pentane backbone, making it a versatile intermediate in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Aminopentan-1-ol hydrochloride typically involves the reduction of (S)-4-Aminopentanoic acid or its derivatives. One common method is the catalytic hydrogenation of (S)-4-Aminopentanoic acid using a palladium catalyst under hydrogen gas. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures and pressures to yield (S)-4-Aminopentan-1-ol. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and subsequent conversion to the hydrochloride salt. Quality control measures are implemented to ensure the purity and enantiomeric excess of the final product.
化学反应分析
Types of Reactions: (S)-4-Aminopentan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 4-oxopentanoic acid or 4-oxopentanal.
Reduction: Formation of 4-aminopentane.
Substitution: Formation of N-acyl derivatives or esters.
科学研究应用
(S)-4-Aminopentan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of (S)-4-Aminopentan-1-ol hydrochloride is primarily related to its functional groups. The amino group can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and ionic interactions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. These interactions contribute to the compound’s biological activity and its role as an intermediate in drug synthesis.
相似化合物的比较
®-4-Aminopentan-1-ol hydrochloride: The enantiomer of (S)-4-Aminopentan-1-ol hydrochloride, with similar chemical properties but different biological activities.
4-Aminobutan-1-ol hydrochloride: A shorter chain analogue with different reactivity and applications.
4-Aminopentanoic acid hydrochloride: The carboxylic acid precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral resolution processes. Its dual functional groups (amino and hydroxyl) make it a versatile intermediate in various chemical transformations.
属性
分子式 |
C5H14ClNO |
|---|---|
分子量 |
139.62 g/mol |
IUPAC 名称 |
(4S)-4-aminopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(6)3-2-4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 |
InChI 键 |
DLOGMTRDVUURIL-JEDNCBNOSA-N |
手性 SMILES |
C[C@@H](CCCO)N.Cl |
规范 SMILES |
CC(CCCO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


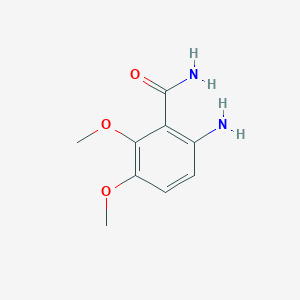
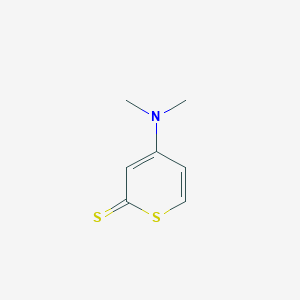
![3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile](/img/structure/B14017537.png)
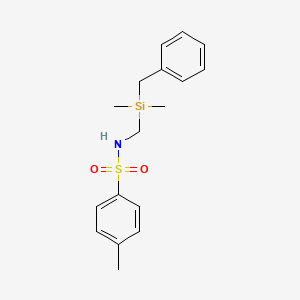
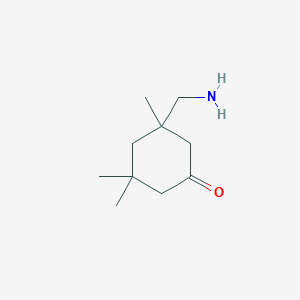
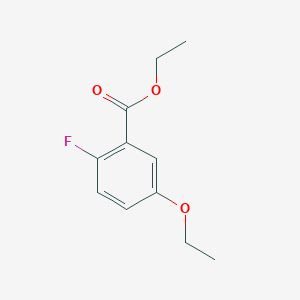
![2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14017558.png)
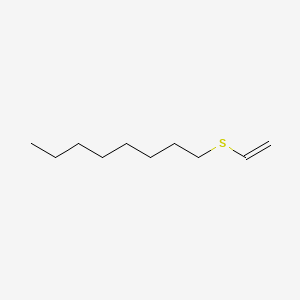
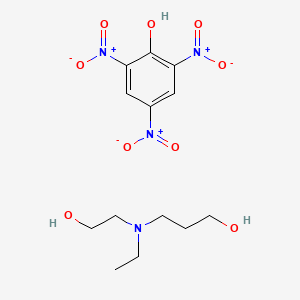
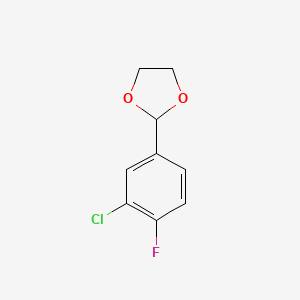
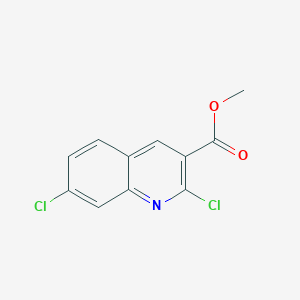
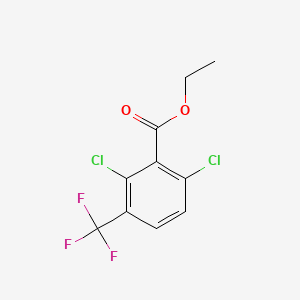

![1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane](/img/structure/B14017608.png)
